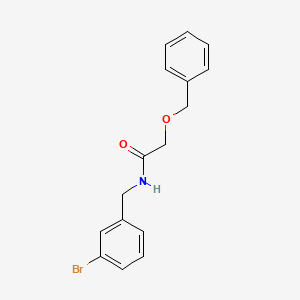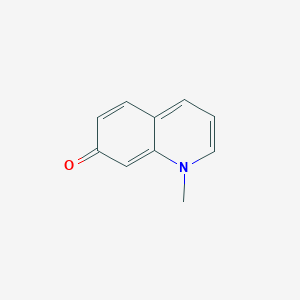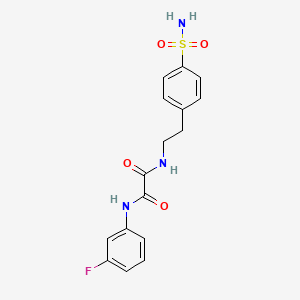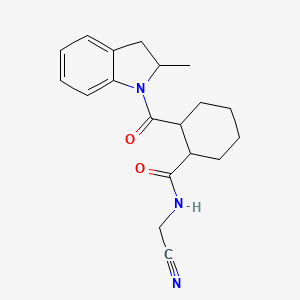
2-(1H-indol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives It features an indole moiety attached to a propanol group
Mécanisme D'action
Target of Action
Indole derivatives, which include 2-(1h-indol-3-yl)propan-2-ol, have been found to inhibit bcl-2 and mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .
Mode of Action
It’s suggested that indole derivatives can bind to the active pocket of their targets through van der waals forces and hydrogen bonds . This interaction could potentially lead to changes in the function of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Given its potential inhibitory effects on bcl-2 and mcl-1 proteins, it’s plausible that it may impact pathways related to apoptosis or programmed cell death .
Pharmacokinetics
One study suggests that the presence of certain groups attached to the aryl ring of indole derivatives can increase their lipophilic nature, potentially enhancing cell permeability .
Result of Action
Given its potential inhibitory effects on bcl-2 and mcl-1 proteins, it may induce apoptosis or programmed cell death in cells, particularly cancer cells .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-indol-3-yl)propan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)propan-2-ol typically involves the reaction of indole with propanal in the presence of a reducing agent. One common method is the reduction of 2-(1H-indol-3-yl)propanal using sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-indol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 2-(1H-indol-3-yl)propanal, 2-(1H-indol-3-yl)propanoic acid.
Reduction: 2-(1H-indol-3-yl)propan-2-amine.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Comparaison Avec Des Composés Similaires
2-(1H-indol-3-yl)ethanol: Similar structure but with an ethyl group instead of a propanol group.
2-(1H-indol-3-yl)acetic acid: Contains an acetic acid group instead of a propanol group.
Indole-3-carbinol: Features a hydroxymethyl group attached to the indole ring.
Uniqueness: 2-(1H-indol-3-yl)propan-2-ol is unique due to its specific propanol group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFRDBWVRGOQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CNC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2705415.png)

![(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2705417.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2705418.png)
![ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B2705419.png)
![3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)


![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)

![(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2705433.png)

![2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2705437.png)
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
